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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952

An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indazole and its Analogs for Drug
Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous
clinically approved drugs and investigational agents.[1] Its unique bicyclic structure, composed
of fused benzene and pyrazole rings, offers a versatile template for developing potent and
selective therapeutics.[1][2] This guide focuses on a specific, high-value derivative, 7-Bromo-3-
methyl-1H-indazole, a key building block for creating complex molecular architectures. We will
explore its synthesis, physicochemical properties, chemical reactivity, and significant role in the
development of targeted therapies, particularly in oncology. This document serves as a
technical resource for researchers, medicinal chemists, and drug development scientists,
providing both foundational knowledge and actionable experimental protocols.

The Indazole Scaffold: A Privileged Structure in
Medicine

Indazole-containing compounds exhibit a vast spectrum of pharmacological activities, including
anti-inflammatory, antibacterial, anti-HIV, and, most notably, anti-cancer properties.[1][2] The
success of drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor)
underscores the scaffold's ability to interact with critical biological targets.[3] The indazole
nucleus typically exists in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the
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1H-tautomer being the most thermodynamically stable and predominant form.[1] The strategic
placement of substituents on this core allows for the fine-tuning of a compound's steric,
electronic, and pharmacokinetic properties, making it a highly adaptable platform for drug
design.

Physicochemical and Spectroscopic Profile of 7-
Bromo-3-methyl-1H-indazole

Understanding the fundamental properties of a chemical entity is critical for its application in
synthesis and drug development. 7-Bromo-3-methyl-1H-indazole is a solid at room
temperature with predictable solubility in common organic solvents.

Table 1: Physicochemical Properties of 7-Bromo-3-methyl-1H-indazole

Property Value Source
CAS Number 1159511-75-7 N/A
Molecular Formula CsH7BrN2 N/A
Molecular Weight 211.06 g/mol N/A
Boiling Point 341.4+22.0 °C (Predicted) N/A
Density 1.654+0.06 g/cm3 (Predicted) N/A
Purity Typically >96% N/A
Physical Form Solid N/A

Analytical Characterization

Confirmation of the structure is achieved through standard analytical techniques. While a
published spectrum for the exact indazole is not readily available, data from the structurally
analogous compound 7-Bromo-3-methyl-1H-indole provides a strong predictive basis for
expected NMR shifts.[4]

Table 2: Predicted Spectroscopic Data for 7-Bromo-3-methyl-1H-indazole
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Technique Expected Data Rationale /| Comments
Based on data for 7-bromo-3-
o (ppm): ~8.1 (br s, 1H, NH), methyl-1H-indole, with shifts
1H NMR ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.1  adjusted for the indazole ring
(t, 1H), ~2.4 (s, 3H, CHs3). system.[4] The NH proton is
exchangeable with D20.
0 (ppm): ~140-145 (C=N), Based on data for 7-bromo-3-
~130-135 (C-Ar), ~120-125 (C-  methyl-1H-indole.[4] The C-Br
13C NMR

Ar), ~115-120 (C-Ar), ~105 (C-

bond will significantly shield

Br), ~10 (CHs). the attached carbon.

m/z: 210/212 (M™,

o o The presence of a 1:1 isotopic
characteristic bromine isotope o
pattern for the molecular ion is
Mass Spec (E) pattern), fragments a definitive indicator of a single

corresponding to loss of Br,
CHs, Na.

bromine atom.

Synthesis Strategies: Constructing the Core

The synthesis of 7-Bromo-3-methyl-1H-indazole can be approached logically by first forming
the 3-methyl-1H-indazole core, followed by a regioselective bromination at the C7 position. This
approach offers a clear and controllable pathway using well-established chemical
transformations.

7-Bromo-3-methyl-1H-indazole

- - Diazotization & Cyclization .
2-Methylaniline Derivative (e.g., Jacobson Synthesis) 3-Methyl-1H-indazole

Regioselective Bromination
(e.g., NBS)

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 7-Bromo-3-methyl-1H-indazole.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol is a composite method based on established procedures for indazole synthesis
and subsequent regioselective bromination.[5]
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Part A: Synthesis of 3-Methyl-1H-indazole

o Rationale: This step utilizes a classical approach, such as the Jacobson or a related
cyclization method, to form the indazole core from an appropriately substituted aniline
precursor.

o Methodology:

o To a stirred solution of 2-aminoacetophenone (1 equivalent) in glacial acetic acid, add a
solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.

o Maintain the temperature for 1 hour after the addition is complete.

o Allow the reaction mixture to warm to room temperature and stir overnight.

o Pour the mixture into ice-water and neutralize with a saturated solution of sodium
bicarbonate.

o The precipitated solid is collected by filtration, washed thoroughly with water, and dried
under vacuum.

o Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 3-
methyl-1H-indazole.

Part B: Regioselective C7-Bromination

» Rationale: Direct bromination of the 3-methyl-1H-indazole intermediate is performed. The C7
position is targeted due to the directing effects of the heterocyclic system. N-
Bromosuccinimide (NBS) is a reliable reagent for this transformation.[6]

o Methodology:

o Dissolve 3-methyl-1H-indazole (1 equivalent) in a suitable solvent such as N,N-
dimethylformamide (DMF) or acetonitrile.

o Cool the solution to 0 °C in an ice bath.
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o Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring
the temperature remains below 5 °C.

o Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or
LC-MS.

o Upon completion, quench the reaction by adding water.
o Extract the product with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure.

o Purify the resulting crude solid by column chromatography on silica gel (eluent:
hexane/ethyl acetate gradient) to afford pure 7-Bromo-3-methyl-1H-indazole.

Chemical Reactivity and Derivatization

The true value of 7-Bromo-3-methyl-1H-indazole in drug development lies in its potential as a
versatile chemical scaffold. The C7-bromo substituent is not merely a modulator of activity but
a synthetic handle for introducing further molecular complexity via modern cross-coupling

reactions.
Suzuki-Miyaura Coupligg; ~~~~~~ Sonogashira Coupling
Ar-B(OH)2 R2NH Terminal Alkyne
Pd Catalyst, Base Pd Catalyst, Base Pd/Cu Catalysts, Base
C-C bond C-N bond C-C bond
y Y Y

G-Aryl-3-methyl-1H-indazole) G-Amino-3-methyl-lH-indazole) G-Alkynyl-3-methyl-1H-indazoIe)
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Figure 2: Key cross-coupling reactions for derivatization of the core scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

o Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used
methods for forming C(sp?)-C(sp?) bonds.[5][7] It allows for the introduction of a diverse
range of aryl or heteroaryl groups at the C7 position, which is crucial for exploring structure-
activity relationships (SAR).

o Methodology:

o To a microwave vial or Schlenk flask, add 7-Bromo-3-methyl-1H-indazole (1 equivalent),
the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPhs)a (5
mol%), and a base like cesium carbonate (Cs2CO3) (2 equivalents).[8]

o Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
o Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

o Heat the reaction mixture to 100-140 °C, either conventionally or using microwave
irradiation, for 1-4 hours.[8] Monitor completion by LC-MS.

o After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to
remove the catalyst.

o Wash the filtrate with water and brine, dry over Na2SOa4, and concentrate.

o Purify the residue by column chromatography to yield the 7-aryl-3-methyl-1H-indazole
product.

Biological Significance and Therapeutic
Applications

Indazole derivatives are potent modulators of various biological pathways, with a particularly
strong footprint in oncology as protein kinase inhibitors.[3][9] Kinases are enzymes that play a
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pivotal role in cell signaling, and their dysregulation is a common driver of cancer cell

proliferation and survival.[3]

Indazole Derivative
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Figure 3: Mechanism of action for indazole-based kinase inhibitors.
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Many indazole-based drugs function by competitively binding to the ATP-binding pocket of a
target kinase, preventing the phosphorylation of downstream substrates and thereby halting the
oncogenic signaling cascade.[3] Derivatives of 7-Bromo-3-methyl-1H-indazole are actively
being explored as inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFRS)
and Aurora kinases, which are implicated in various solid tumors.[1][3]

The Importance of Isomerism: A Comparative
Analysis

The precise placement of the bromo and methyl groups on the indazole ring is not trivial; it
profoundly impacts the molecule's properties and biological function.[10][11] While 7-Bromo-3-
methyl-1H-indazole is the focus, understanding its relationship to other isomers (e.g., 5-bromo
or 6-bromo analogs) is crucial for rational drug design.

Table 3: Predicted Influence of Bromine Position on Indazole Properties
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Isomer Position

Predicted Chemical
Reactivity (e.g.,
Suzuki Coupling)

Predicted
Biological
Interaction

Rationale

Moderately reactive;

may require stronger

Provides a vector for
substitution pointing

into a specific region

The proximity to the

bicyclic core can

C7-Bromo conditions due to o ] )
o of a binding pocket. sterically shield the C-
steric hindrance from
) Can form key halogen  Br bond.[5]
the fused ring system.
bonds.
The substituent vector
is directed outwards This position is
Highly reactive; from the core, suitable  generally unhindered,
C6-Bromo _ ) ) o
sterically accessible. for targeting solvent- facilitating catalyst
exposed regions or approach.[12]
larger pockets.
Similar to C6, N )
) The position relative
provides an ]
_ _ _ to the nitrogen atoms
Highly reactive; accessible vector for )
C5-Bromo . ] o influences the
sterically accessible. modification. ]
) electronic nature of
Electronic effects
) the C-Br bond.
differ from C6.
Can significantly alter
Moderately reactive; binding by interacting The "peri" interaction
potential for steric with different amino with the N1-H can
C4-Bromo

hindrance from the

pyrazole NH group.

acid residues
compared to other

isomers.

influence reactivity

and conformation.

The choice of isomer is a critical design element. A C7-substituted analog might be essential if

a key interaction is required deep within a protein's active site, whereas a C5 or C6 analog

might be superior for improving properties like solubility by adding a polar group into a solvent-

exposed region.

Conclusion and Future Outlook
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7-Bromo-3-methyl-1H-indazole is more than just a chemical compound; it is a strategic
platform for the discovery of next-generation therapeutics. Its well-defined structure, coupled
with the synthetic tractability of the C7-bromo position, allows for the systematic exploration of
chemical space and the optimization of drug candidates. The continued development of novel
cross-coupling methodologies will further enhance the utility of this and related scaffolds. As
our understanding of disease biology deepens, particularly in the realm of protein kinase
signaling, the demand for versatile and intelligently designed building blocks like 7-Bromo-3-
methyl-1H-indazole will undoubtedly grow, solidifying its place as a valuable tool in the
medicinal chemist's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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